16(S)-Iloprost

Platelet Aggregation Hemostasis IP Receptor Agonism

Racemic iloprost mixtures introduce non-linear, variable biological responses due to the low-potency 16(R)-isomer, confounding receptor pharmacology studies. Pure 16(S)-Iloprost eliminates this confounding variable, providing the validated benchmarks needed for reproducible research. • IP receptor agonist with IC₅₀ of 3.5 nM (platelet aggregation) and Kd of 13.4 nM - 20-fold more potent than 16(R)-Iloprost. • 36-fold faster receptor association kinetics versus the R-isomer ensures robust signal-to-noise at low concentrations. • Serves as a high-affinity reference standard for competitive binding assays and chiral separation method validation.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 74843-14-4
Cat. No. B032109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16(S)-Iloprost
CAS74843-14-4
Synonyms5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid; 
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1
InChIKeyHIFJCPQKFCZDDL-ITQKTNNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





16(S)-Iloprost: High-Potency Prostacyclin Stereoisomer


16(S)-Iloprost is the pharmacologically active S-enantiomer of Iloprost, a second-generation synthetic analog of prostacyclin (PGI₂) [1]. It functions as a potent agonist at the prostacyclin (IP) receptor, inhibiting platelet aggregation with an IC₅₀ of 3.5 nM and exhibiting high binding affinity (Kd = 13.4 nM) for platelet membrane receptors [2]. 16(S)-Iloprost is the primary active constituent in the clinically approved drug formulations Ilomedin® and Ventavis®, which are used for the treatment of pulmonary arterial hypertension (PAH) and other vascular disorders [3].

Workflow
Prostacyclin IP receptor signaling and platelet function studies
Selection Logic
Enantiomer-specific assay context; stereochemical purity required for receptor pharmacology
Use Context
Research reference for IP receptor binding kinetics and platelet aggregation assays

16(S)-Iloprost: Why Stereochemical Purity Matters


Commercial Iloprost is typically prepared as a 1:1 mixture of 16(S) and 16(R) stereoisomers, but these two forms exhibit profound functional disparities that preclude interchangeable use in research or therapeutic applications [1]. Direct comparative studies have established that the 16(S) and 16(R) isomers differ by an order of magnitude in receptor binding kinetics and functional potency, leading to the explicit conclusion that they must be treated as entirely distinct compounds when quantifying prostacyclin receptor interactions [2]. Use of the racemic mixture introduces variable, non-linear biological responses due to the lower potency and altered binding dynamics of the 16(R) component, potentially confounding receptor pharmacology studies and reducing assay reproducibility [3].

Target16(S)-Iloprost
High-affinity IP receptor agonist; defined stereochemistry ensures consistent receptor kinetics.
SubstituteRacemate / 16(R)
16(R) isomer shows markedly lower binding kinetics; racemic mixture may introduce non-linear receptor responses and confound assay interpretation.
RiskAssay Variability
Biphasic binding curves and reduced functional potency reproducibility may limit direct substitution.

16(S)-Iloprost: Quantitative Comparison vs. 16(R)-Isomer


Platelet Aggregation Inhibition Potency

In a head-to-head comparison of the biological activity of iloprost stereoisomers, the 16(S)-isomer demonstrated a 20-fold higher potency than the 16(R)-isomer in inhibiting collagen-induced platelet aggregation [1]. This quantitative functional difference provides a clear rationale for selecting the purified 16(S)-stereoisomer over the racemic mixture or 16(R)-isomer in antiplatelet or vasodilatory assays [2].

Platelet Aggregation Inhibition
Head-to-head
20-fold higher potency vs. 16(R) isomer
Supports enantiomer-specific functional endpoint interpretation
Collagen-induced platelet aggregation; human platelet-rich plasma
Platelet Aggregation Hemostasis IP Receptor Agonism

High-Affinity Prostacyclin Receptor Binding

Equilibrium binding studies using a rapid filtration method revealed a 21.5-fold difference in binding affinity between the two isomers. 16(S)-Iloprost bound to platelet membrane receptors with a dissociation constant (Kd) of 13.4 nM, whereas 16(R)-Iloprost exhibited a significantly lower affinity with a Kd of 288 nM [1]. The 16(S)-isomer also displayed a higher maximal binding capacity (Bmax: 665 fmol/mg) compared to the 16(R)-isomer (Bmax: 425 fmol/mg) [2].

Receptor Binding Affinity
Head-to-head
Kd 13.4 nM (16S) vs. 288 nM (16R); 21.5-fold higher affinity
Reported high-affinity receptor binding context for occupancy studies
[³H]-iloprost radioligand; human platelet membranes
Receptor Binding Radioligand Binding Prostacyclin Receptor

Rapid Receptor Association Kinetics

Measurement of association rate kinetics demonstrated that 16(S)-Iloprost associates with the platelet membrane receptor 36 times faster than the 16(R)-isomer. The observed association rate constant (kₒᵦₛ) was 0.036 s⁻¹ for 16(S)-Iloprost, compared to only 0.001 s⁻¹ for 16(R)-Iloprost at a ligand concentration of 15 nM [1]. This kinetic advantage is attributed to a more favorable molecular orientation of the 16(S) form for fitting into the receptor channel [2].

Association Kinetics
Head-to-head
kₒᵦₛ 0.036 s⁻¹ (16S) vs. 0.001 s⁻¹ (16R); 36-fold faster
Rapid receptor engagement profile aids kinetic binding assay design
Ligand concentration 15 nM; protein 2 mg/mL
Receptor Kinetics Binding Kinetics Association Rate

Potency Corroborated by Independent Synthesis

Independent studies on the asymmetric synthesis of iloprost confirm that the 16S-diastereomer is consistently 5 to 20 times more potent than the 16R-diastereomer in inhibiting collagen-induced platelet aggregation [1]. This finding corroborates the 20-fold difference observed in earlier receptor binding studies and underscores the critical importance of stereochemical purity. Furthermore, the fully stereocontrolled synthesis of 16S-iloprost has been identified as the route to the most active component of the drugs Ilomedin and Ventavis [2].

Independent Synthesis Confirmation
Cross-study
5- to 20-fold potency range replicated
Corroborates enantiomer-specific potency advantage; context-dependent
Multiple synthetic batches; in vitro aggregation
Stereochemistry Asymmetric Synthesis Structure-Activity Relationship

PPARα/δ Dual Agonism Structural Evidence

While not a direct comparator study between isomers, crystal structure analysis has provided unambiguous evidence that iloprost functions as a dual agonist for PPARα and PPARδ. Iloprost initiates specific interactions with PPARs using its unique structural groups, and the ligand-binding domains of both PPARα and PPARδ bound to iloprost have been resolved [1]. This PPARα/δ agonism represents a pharmacologic property distinct from its prostacyclin (IP) receptor activity and may contribute to additional vascular and metabolic effects. It is noted that existing literature on PPAR agonism primarily utilizes racemic iloprost or does not specify the isomer; therefore, the specific contribution of the 16(S)-isomer to PPAR-mediated effects compared to the 16(R)-isomer remains to be fully elucidated.

PPARα/δ Dual Agonism
Supporting evidence
Crystal structure confirms binding to PPARα/δ LBD
Structural evidence for nuclear receptor pathway research
Stereoisomer contribution to PPAR activity not yet fully defined
PPAR Agonism Nuclear Receptors Crystal Structure

16(S)-Iloprost: Key Application Scenarios


Platelet Function and Thrombosis Research

For studies investigating the prostacyclin (IP) receptor pathway in platelets, the 20-fold higher functional potency and 36-fold faster receptor association of 16(S)-Iloprost over its 16(R) counterpart make it the superior choice. Using the pure S-isomer eliminates the confounding variable of the low-affinity, slow-binding R-isomer, enabling precise quantification of IP receptor-mediated inhibition of platelet aggregation. The well-characterized IC₅₀ (3.5 nM) and Kd (13.4 nM) provide validated benchmarks for assay calibration [1] [2].

Radioligand Binding and Receptor Pharmacology

In competitive binding assays or when developing novel IP receptor ligands, 16(S)-Iloprost serves as a high-affinity reference standard. Its 21.5-fold higher affinity (Kd = 13.4 nM) compared to 16(R)-Iloprost (Kd = 288 nM) ensures a more robust signal-to-noise ratio at lower concentrations. Procurement of the purified 16(S)-isomer is essential to avoid the biphasic binding curves and non-linear Scatchard plots that result from using racemic iloprost mixtures [1].

Synthetic Chemistry and Chiral Purity Analysis

Given the established 5- to 20-fold potency differential between the 16S and 16R diastereomers, the pure 16(S)-Iloprost compound is an indispensable reference standard for developing and validating chiral separation methods (e.g., HPLC, SFC) and for confirming the stereochemical outcome of asymmetric syntheses. The availability of fully stereocontrolled synthetic routes underscores the importance of using the single isomer as a benchmark for both chemical and pharmacological purity [1] [2].

PPAR-Mediated Vascular and Metabolic Effects

For research programs exploring the intersection of prostacyclin signaling and PPAR nuclear receptor pathways, 16(S)-Iloprost offers a unique pharmacological tool. Its documented dual agonism of PPARα and PPARδ, supported by crystal structure evidence, provides a distinct profile compared to prostacyclin analogs lacking this activity. While the precise stereochemical contribution to PPAR agonism requires further investigation, 16(S)-Iloprost is the most relevant compound for such studies, given its status as the active pharmaceutical ingredient in approved iloprost drugs [1].

Application
Selection Property
Validation Focus
Platelet function and thrombosis research
Enantiomer-specific IP receptor agonism
Platelet aggregation endpoint and receptor kinetics review
Radioligand binding and receptor pharmacology
High-affinity binding profile
Binding curve linearity and receptor occupancy interpretation
Chiral purity method development
Stereochemical benchmark reference
Chiral separation and asymmetric synthesis outcome verification
PPAR-mediated signaling studies
PPARα/δ dual agonism structural evidence
Nuclear receptor pathway integration; isomer contribution pending review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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